Cas no 2958-05-6 (3,12-Diketo-5b-cholanoic Acid)

3,12-Diketo-5β-cholanoic Acid is a bile acid derivative characterized by its distinctive keto groups at positions 3 and 12 on the cholanoic acid backbone. This compound is of interest in biochemical and pharmaceutical research due to its role as an intermediate in bile acid metabolism and potential applications in studying metabolic pathways. Its structural features make it a valuable reference standard for analytical techniques such as HPLC and mass spectrometry. The presence of keto groups enhances its reactivity, facilitating further chemical modifications for derivative synthesis. This compound is typically used in controlled research environments, ensuring high purity and consistency for experimental reproducibility.
3,12-Diketo-5b-cholanoic Acid structure
3,12-Diketo-5b-cholanoic Acid structure
Product Name:3,12-Diketo-5b-cholanoic Acid
CAS No:2958-05-6
MF:C24H36O4
MW:388.540247917175
CID:257756
PubChem ID:94248
Update Time:2025-11-02

3,12-Diketo-5b-cholanoic Acid Chemical and Physical Properties

Names and Identifiers

    • Cholan-24-oic acid,3,12-dioxo-, (5b)-
    • Dehydrodeoxycholic acid; EINECS 220-982-6; 3,12-dioxocholanoic acid; Cholic acid, dehydrodeoxy-; 3,12-dioxo-cholanic acid; CCRIS 3991; BRN 3223360; 3,12-dioxo-7-deoxycholic acid; 3,12-Diketo-5beta-cholanic acid; 3,12-Dioxo-5beta-cholanoic acid;
    • 3,12-Dioxo-5beta-cholanoic acid
    • 3,12-Diketocholanic acid
    • 3,12-Dioxo-5beta-cholan-24-oic Acid
    • (4R)-4-[(5R, 8R, 9S, 10S, 13R, 14S, 17R)-10, 13-dimethyl-3, 12-dioxo-2, 4, 5, 6, 7, 8, 9, 11, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 3,12-Diketo-5.beta.-cholanic acid
    • 3,12-Diketo-5Beta-cholanoic Acid
    • 4-10-00-03155 (Beilstein Handbook Reference)
    • Cholan-24-oic acid,12-dioxo-, (5.beta.)-
    • CHEBI:166705
    • (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,12-dioxo-2,4,5,6,7,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • LMST04010138
    • NSC60789
    • Cholan-24-oic acid, 3,12-dioxo-, (5beta)-
    • 3,12-Di-keto-5beta-Cholan-24-oic acid
    • Dehydrodeoxycholic acid
    • 45UU3FP8KW
    • EINECS 220-982-6
    • (5-beta)-3,12-Dioxocholan-24-oic acid
    • 3,12-Dioxo-5b-cholan-24-oic acid
    • (5beta)-3,12-Dioxocholan-24-oic acid
    • Q63395899
    • Cholic acid, dehydrodeoxy-
    • Cholan-24-oic acid, 3,12-dioxo-, (5-beta)-
    • 3,12-Dioxo-5beta-cholanic acid
    • DTXSID70183753
    • SCHEMBL11225358
    • 5beta-Cholan-24-oic acid, 3,12-dioxo-
    • 5-beta-Cholan-24-oic acid, 3,12-dioxo-
    • NSC-60789
    • 5beta-Cholanic acid-3,12-dione
    • CHEMBL3391716
    • 3,12-Dioxo-5-beta-cholan-24-oic acid
    • NSC 60789
    • 3,12 Dioxocholanic acid
    • CCRIS 3991
    • 2958-05-6
    • 3,12-Diketo-5beta-cholanic acid
    • BRN 3223360
    • 3,12-Diketo-CA
    • 3,12-dioxo-5 beta-cholan-24-oic acid
    • (4R)-4-[(1R,3aS,3bR,5aR,9aS,9bS,11aR)-9a,11a-dimethyl-7,11-dioxo-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid
    • 5.beta.-Cholan-24-oic acid,12-dioxo-
    • 3,12-Dioxocholan-24-oic acid, (5beta)-
    • 3,12-Diketo-5b-cholanoic Acid
    • 3,12-Dioxodeoxycholic Acid; Dehydrodeoxycholic Acid; (5beta)-3,12-Dioxocholan-24-oic Acid; 5b-CHOLANIC ACID-3,12-DIONE
    • Inchi: 1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,23+,24-/m1/s1
    • InChI Key: XNTYYYINMGRBQW-ZEZONBOOSA-N
    • SMILES: O=C1C[C@@H]2[C@@]3(C)CCC(C[C@H]3CC[C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(=O)O)[C@]21C)=O

Computed Properties

  • Exact Mass: 388.26148
  • Monoisotopic Mass: 388.26135963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • PSA: 71.44
  • LogP: 4.89430

3,12-Diketo-5b-cholanoic Acid Pricemore >>

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3,12-Diketo-5b-cholanoic Acid Related Literature

Additional information on 3,12-Diketo-5b-cholanoic Acid

Comprehensive Overview of 3,12-Diketo-5b-cholanoic Acid (CAS No. 2958-05-6): Properties, Applications, and Research Insights

3,12-Diketo-5b-cholanoic Acid (CAS No. 2958-05-6), a bile acid derivative, has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, classified under the cholanoic acid family, serves as a critical intermediate in metabolic pathways and drug development. Its molecular formula, C24H34O4, and ketone-functionalized backbone make it a subject of interest for researchers exploring lipid metabolism, liver function, and gut microbiome interactions.

Recent studies highlight the role of 3,12-Diketo-5b-cholanoic Acid in modulating FXR (farnesoid X receptor) signaling, a nuclear receptor pivotal for bile acid homeostasis. This connection aligns with growing public interest in metabolic health and personalized medicine, as evidenced by trending searches like "bile acids and weight loss" or "FXR agonists for liver disease." The compound’s potential to influence cholesterol metabolism further ties into discussions on cardiovascular wellness, a top concern among health-conscious audiences.

From a synthetic perspective, 2958-05-6 is often utilized as a precursor for steroidal drug synthesis. Its diketo groups enable versatile chemical modifications, making it valuable for designing novel anti-inflammatory agents or antidiabetic compounds. Laboratories frequently employ advanced techniques like HPLC purification and NMR spectroscopy to characterize this compound, addressing common queries such as "how to analyze bile acid derivatives" or "HPLC methods for keto-cholanoic acids."

Environmental and stability profiles of 3,12-Diketo-5b-cholanoic Acid are also under scrutiny. Researchers emphasize its biodegradability and low toxicity, resonating with the surge in demand for green chemistry solutions. FAQs like "are bile acid derivatives eco-friendly?" reflect this trend. Storage recommendations typically suggest anhydrous conditions at -20°C to preserve its stability, a detail crucial for industrial applications.

In conclusion, CAS No. 2958-05-6 represents a multifaceted compound bridging basic research and applied science. Its relevance to gut-liver axis studies and drug discovery ensures its prominence in scientific literature, while public curiosity about metabolic biomarkers and natural derivatives fuels ongoing exploration. Future studies may unlock its full potential in addressing chronic metabolic disorders, a pressing global health challenge.

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